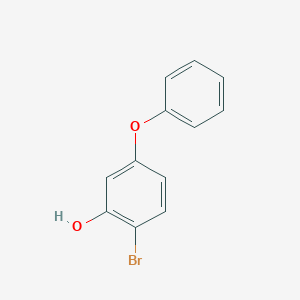

2-Bromo-5-phenoxyphenol

Description

Significance of Phenoxyphenol Scaffolds in Organic Synthesis and Chemical Biology

The phenoxyphenol scaffold, the core structure of 2-Bromo-5-phenoxyphenol, is a privileged motif in both organic synthesis and chemical biology due to its unique combination of stability, conformational flexibility, and synthetic versatility.

In organic synthesis, phenoxyphenol derivatives serve as crucial building blocks for advanced materials and complex organic molecules. For example, specific isomers like 3-phenoxyphenol (B1222215) are key starting materials for producing high-performance polyimide resins. mdpi.com The ether linkage provides a stable yet flexible connection, while the phenolic hydroxyl group offers a reactive site for further chemical transformations. Synthetic strategies often involve nucleophilic aromatic substitution or the hydrolysis of diazonium salts to construct the phenoxyphenol core. mdpi.com The adaptability of this scaffold allows chemists to design and create a wide array of derivatives with tailored properties.

From a chemical biology perspective, the phenoxyphenol scaffold is present in numerous biologically active compounds. Natural and synthetic phenoxyphenols have demonstrated a range of activities, making them attractive for probe and drug discovery. nih.gov Key research findings include:

Antimicrobial Activity : Certain brominated phenoxyphenols isolated from marine sponges have shown potent bactericidal activity against pathogenic bacteria, including persistent and biofilm-forming cells of methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Bioactive Scaffold Discovery : Phenotype-directed synthesis approaches, which screen for biological relevance without pre-defined structural goals, have identified novel bioactive scaffolds, underscoring the value of exploring diverse chemical structures like phenoxyphenols. whiterose.ac.uk

Foundation for Complex Molecules : The development of "pseudo-natural products" involves combining fragments of different natural products to create novel scaffolds with unique biological activities. d-nb.info The phenoxyphenol structure is a prime candidate for such synthetic strategies, which aim to explore new areas of biologically relevant chemical space. d-nb.info

Table 2: Research Applications of Phenoxyphenol Scaffolds

| Research Area | Example Application/Finding | Source(s) |

|---|---|---|

| Materials Science | Synthesis of 3-phenoxyphenol as a key component for polyimide resins. | mdpi.com |

| Medicinal Chemistry | Brominated phenoxyphenols exhibit broad antibacterial activity against Gram-positive and Gram-negative pathogens. | nih.gov |

| Chemical Biology | Used in diversity-oriented synthesis to generate structurally complex and functionally diverse small molecules for biological screening. | nih.govnih.gov |

| Agrochemicals | Derivatives are used as intermediates in the synthesis of herbicides. | google.com |

Overview of Halogenated Phenolic Ethers in Academic Investigations

Halogenated phenolic ethers, the broader chemical class to which this compound belongs, are a subject of intense academic investigation due to their environmental prevalence and diverse biological effects. These compounds can be metabolites of persistent organic pollutants (POPs) or naturally occurring substances. nih.govacs.org

A significant portion of academic research has focused on the environmental and toxicological profiles of these compounds. Halogenated phenolic compounds, including hydroxylated polybrominated diphenyl ethers (OH-PBDEs), are structurally similar to endogenous thyroid hormones. nih.govacs.org This structural mimicry allows them to interact with biological systems, leading to endocrine-disrupting effects. nih.govacs.org Studies have shown that some of these compounds can inhibit the activity of deiodinase enzymes in human liver microsomes, which are crucial for regulating thyroid hormone levels. nih.gov Their persistence and potential for bioaccumulation in wildlife and humans are major drivers of this research. nih.govacs.org

Historically, the biological properties of halogenated phenolic ethers have also been explored for other applications. Early studies investigated highly halogenated phenolic ethers for their potential as fungistatic agents, demonstrating the long-standing interest in the bioactivity of this class of molecules. acs.org

Table 3: Focus of Academic Investigations on Halogenated Phenolic Ethers

| Field of Investigation | Key Research Focus | Example Compounds Studied | Source(s) |

|---|---|---|---|

| Environmental Science | Analysis of persistent toxic burdens in human and wildlife tissues. | OH-PCBs, OH-PBDEs, Pentachlorophenol | nih.govacs.org |

| Toxicology | Disruption of thyroid hormone homeostasis through inhibition of deiodinase enzymes. | Hydroxylated PBDEs, Tetrabromobisphenol A, Triclosan | nih.gov |

| Microbiology | Investigation of fungistatic (fungus-inhibiting) properties. | Various highly halogenated phenolic ethers | acs.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H9BrO2 |

|---|---|

Molecular Weight |

265.10 g/mol |

IUPAC Name |

2-bromo-5-phenoxyphenol |

InChI |

InChI=1S/C12H9BrO2/c13-11-7-6-10(8-12(11)14)15-9-4-2-1-3-5-9/h1-8,14H |

InChI Key |

FUNCRPSZGUFPAS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=C(C=C2)Br)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Bromo 5 Phenoxyphenol and Its Congeners

Strategies for Carbon-Oxygen Bond Formation in Aryl Ethers

The creation of the aryl-O-aryl ether bond is a cornerstone of modern organic synthesis, with applications in the preparation of pharmaceuticals, agrochemicals, and polymers. The two predominant methods, SNAr and Ullmann-type couplings, provide complementary pathways to access these valuable molecular architectures.

Nucleophilic Aromatic Substitution (SNAr) Approaches for Phenoxyphenol Linkage

Nucleophilic aromatic substitution (SNAr) provides a direct route to diaryl ethers by displacing a leaving group on an aromatic ring with a nucleophile, in this case, a phenoxide. For this reaction to proceed, the aromatic ring bearing the leaving group must be "activated" by the presence of strong electron-withdrawing groups (EWGs) at positions ortho and/or para to the site of substitution.

The SNAr mechanism is a two-step process distinct from SN1 and SN2 reactions. wikipedia.org The reaction is initiated by the attack of the nucleophile (e.g., a phenoxide) on the carbon atom bearing the leaving group. This initial attack is the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily broken in this stage.

In the second, faster step, the leaving group is eliminated, and the aromaticity of the ring is restored, yielding the final diaryl ether product. The stability of the Meisenheimer complex is crucial for the reaction to proceed. Electron-withdrawing groups, such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group, are essential as they delocalize the negative charge of the intermediate, thereby lowering the activation energy of the first step. libretexts.orguomustansiriyah.edu.iq

A plausible SNAr route to a precursor of 2-bromo-5-phenoxyphenol could involve the reaction of a phenoxide with an activated dibromo-substituted benzene (B151609). For instance, reacting 2,4-dibromonitrobenzene with phenoxide would be expected to lead to substitution of one of the bromine atoms.

The efficiency and regioselectivity of SNAr reactions are heavily influenced by the nature and position of substituents on both the electrophilic aryl halide and the nucleophilic phenol (B47542).

Effect of Electron-Withdrawing Groups (EWGs): The presence of at least one strong EWG ortho or para to the leaving group is a prerequisite for a successful SNAr reaction. uomustansiriyah.edu.iqscientificupdate.com The more EWGs present, the faster the reaction. For example, dinitro- or trinitro-substituted aryl halides are significantly more reactive than their mononitro counterparts. In the context of synthesizing a bromo-phenoxyphenol derivative, an EWG on the bromo-substituted ring is necessary for the reaction to be feasible.

Nature of the Leaving Group: The reactivity of the leaving group in SNAr reactions follows the order F > Cl > Br > I. wikipedia.orguomustansiriyah.edu.iq This is contrary to the trend observed in SN2 reactions and is because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine enhances the electrophilicity of the carbon atom it is attached to, making it more susceptible to nucleophilic attack. uomustansiriyah.edu.iq

Regioselectivity in Dihalogenated Systems: When an aromatic ring contains multiple halogen leaving groups, the position of the activating EWG dictates which halogen is substituted. The substitution will preferentially occur at the halogen that is ortho or para to the EWG. In a molecule like 1,3-dibromo-4-nitrobenzene, a phenoxide would preferentially attack the bromine at the 1-position, which is ortho to the nitro group. This regioselectivity is a critical consideration when designing a synthesis for a specific isomer like this compound. Studies on dichloropyrimidines have shown that regioselectivity is highly sensitive to the electronic effects of other substituents on the ring. wuxiapptec.com

The following interactive table summarizes the influence of various factors on SNAr reactions for diaryl ether synthesis.

| Factor | Influence on SNAr Reaction | Rationale |

| Electron-Withdrawing Group (EWG) | Essential for reaction; rate increases with more EWGs. | Stabilizes the negative charge of the Meisenheimer complex. |

| Position of EWG | Must be ortho or para to the leaving group. | Allows for effective resonance delocalization of the negative charge. |

| Leaving Group (Halogen) | Reactivity order: F > Cl > Br > I. | More electronegative halogens increase the electrophilicity of the ipso-carbon, facilitating nucleophilic attack. |

| Nucleophile | Stronger nucleophiles react faster. | The nucleophilicity of the phenoxide can be influenced by substituents on its own ring. |

| Solvent | Polar aprotic solvents (e.g., DMSO, DMF) are preferred. | These solvents solvate the cation of the phenoxide salt, leaving the anion more nucleophilic. |

Copper-Mediated Cross-Coupling Reactions (Ullmann-Type) for Phenoxyphenol Formation

The Ullmann condensation, first reported in 1905, is a classical method for forming diaryl ethers through the copper-catalyzed reaction of an aryl halide with a phenol in the presence of a base. scielo.org.mxbeilstein-journals.org While traditional Ullmann reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper, modern advancements have led to the development of milder, more efficient catalytic systems. beilstein-journals.org

Modern Ullmann-type reactions for diaryl ether synthesis typically employ a catalytic amount of a copper(I) or copper(II) salt, a ligand, a base, and an appropriate solvent.

Copper Source: A variety of copper sources can be used, with copper(I) salts like CuI, CuBr, and Cu₂O being common. beilstein-journals.orgorganic-chemistry.org Copper(II) salts can also be effective, as they are often reduced in situ to the active Cu(I) species. The choice of copper source can sometimes influence the reaction efficiency.

Base: A base is required to deprotonate the phenol, forming the more nucleophilic phenoxide. Common bases include inorganic carbonates like K₂CO₃ and Cs₂CO₃, or phosphates like K₃PO₄. beilstein-journals.orgnih.gov The choice of base can be critical, with Cs₂CO₃ often providing superior results due to its higher solubility and the increased reactivity of the cesium phenoxide.

Solvent: High-boiling polar aprotic solvents such as DMSO, DMF, NMP, or pyridine are commonly used to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures, although modern methods often allow for lower temperatures (80-120 °C). organic-chemistry.orgumass.edu

A plausible Ullmann route to this compound could involve the coupling of 2,5-dibromophenol with phenol or 2-bromo-5-hydroxyphenol with bromobenzene, in the presence of a suitable copper catalyst system. The regioselectivity in the case of 2,5-dibromophenol would depend on the relative reactivity of the two bromine atoms under Ullmann conditions.

The addition of ligands to the copper catalyst has been a major breakthrough in Ullmann-type reactions, allowing for milder reaction conditions, lower catalyst loadings, and a broader substrate scope. beilstein-journals.org Ligands serve to stabilize the copper catalyst, increase its solubility, and facilitate the key steps of the catalytic cycle.

Common Ligands: A wide variety of ligands have been found to be effective, including diamines (e.g., 1,10-phenanthroline, N,N'-dimethyl-1,2-cyclohexanediamine), amino acids (e.g., L-proline, N,N-dimethylglycine), and other N,O- or N,N-chelating molecules like picolinic acid and (2-pyridyl)acetone. beilstein-journals.orgorganic-chemistry.orgnih.gov

Mechanism of Ligand Action: Ligands are believed to participate in the catalytic cycle by forming a soluble copper-phenoxide complex. This complex then undergoes oxidative addition with the aryl halide. The final step is a reductive elimination that forms the C-O bond of the diaryl ether and regenerates the active Cu(I) catalyst. The ligand facilitates these steps, particularly the oxidative addition, which is often rate-limiting.

The table below presents a selection of catalytic systems used in modern Ullmann-type diaryl ether synthesis.

| Copper Source | Ligand | Base | Solvent | Temperature (°C) | Substrate Scope |

| CuI | Picolinic acid | K₃PO₄ | DMSO | 110 | Aryl iodides and bromides, tolerates various functional groups. nih.gov |

| CuBr | (2-Pyridyl)acetone | Cs₂CO₃ | DMSO | 80-120 | Aryl iodides, bromides, and chlorides; good functional group compatibility. organic-chemistry.org |

| CuI | N,N-Dimethylglycine | Cs₂CO₃ | Dioxane | 90 | Aryl iodides and bromides. |

| CuI | None | K₃PO₄ | Acetonitrile (B52724) | 80 | Electron-rich aryl bromides can be coupled. beilstein-journals.org |

The choice of ligand can be crucial for difficult couplings, such as those involving sterically hindered substrates or electron-rich aryl halides. For instance, a study screening 56 different ligands for the coupling of an electron-rich aryl bromide found that N-methylated amino acid-derived ligands and N-butylimidazole were highly effective. beilstein-journals.org This highlights the importance of empirical screening to identify the optimal ligand for a specific transformation.

Regioselective Bromination Techniques

Regioselectivity in the bromination of phenols is paramount for ensuring the desired isomer is obtained, which is crucial for its subsequent use in multi-step syntheses. The hydroxyl and phenoxy groups of the precursor, 3-phenoxyphenol (B1222215), are both ortho-, para-directing, which can lead to a mixture of brominated products. Therefore, controlling the position of bromination is a critical aspect of the synthesis.

Electrophilic Aromatic Bromination of Phenolic Substrates

Electrophilic aromatic substitution is a fundamental method for the halogenation of aromatic rings. In the case of phenols, the hydroxyl group is a potent activating group, making the aromatic ring highly susceptible to electrophilic attack. This high reactivity, however, can also lead to challenges in controlling the reaction, such as over-bromination and the formation of isomeric mixtures. organic-chemistry.org

A plausible route to this compound is the direct electrophilic bromination of 3-phenoxyphenol. However, this approach can result in the formation of the isomeric 4-bromo-3-phenoxyphenol, which can be difficult to separate. To circumvent this, a protection-deprotection strategy may be employed. For instance, the hydroxyl group of 3-phenoxyphenol can be protected with a suitable protecting group, such as acetyl or tert-butyldimethylsilyl, prior to bromination. Following the bromination step, the protecting group is removed to yield the desired this compound. This multi-step process can significantly improve the yield and purity of the final product. patsnap.com

The directing influence of the hydroxyl group in phenols typically favors substitution at the para position relative to the hydroxyl group. google.compku.edu.cn If the para position is blocked, bromination will preferentially occur at the ortho positions. google.com In the case of 3-phenoxyphenol, the C4 position (para to the hydroxyl group) and the C2 and C6 positions (ortho to the hydroxyl group) are all activated. The phenoxy group at C3 further influences the electron density of the ring.

Several factors can be manipulated to control the ortho/para selectivity of bromination:

Steric Hindrance: The use of bulky brominating agents or catalysts can favor substitution at the less sterically hindered para position. ccspublishing.org.cnresearchgate.net Conversely, in substrates where the para position is blocked, bulky reagents will favor the less hindered ortho position.

Solvent Effects: The choice of solvent can significantly influence the ortho/para ratio of the product. Non-polar solvents may favor ortho substitution, while polar solvents can promote para substitution.

Temperature: Lower reaction temperatures can enhance selectivity, often favoring the thermodynamically more stable para isomer. ccspublishing.org.cn

pH Control: The pH of the reaction medium can affect the reactivity of the phenol and the nature of the brominating species, thereby influencing the regioselectivity. rsc.org

The choice of brominating agent and catalyst is crucial for achieving high regioselectivity and yield. While molecular bromine (Br₂) is a traditional brominating agent, it can lead to over-bromination and lacks selectivity. organic-chemistry.org Milder and more selective reagents are often preferred.

| Reagent/Catalyst System | Selectivity | Key Features |

| N-Bromosuccinimide (NBS) | Generally para-selective, but can be tuned. | Milder than Br₂, reduces over-bromination. organic-chemistry.org |

| NBS / p-Toluenesulfonic acid (p-TsOH) | High ortho-selectivity for para-substituted phenols. | Acid catalysis can direct bromination to the ortho position. |

| Bromine Chloride (BrCl) | High ortho-selectivity. | Can be used for selective ortho-bromination of phenols with an unsubstituted para position. |

| KBr / ZnAl–BrO₃⁻–Layered Double Hydroxides | High para-selectivity. | A solid-supported reagent system that is easy to handle. google.compku.edu.cn |

| Visible-light photoredox catalysis | High regioselectivity. | A mild and efficient method for in situ generation of the brominating agent. wikipedia.org |

| Copper-catalyzed systems | Can be tuned for ortho or para selectivity. | Copper(II) catalysts can promote oxidative bromination. nih.gov |

This table is generated based on data from the text and is for illustrative purposes.

For the synthesis of this compound, a system that favors ortho-bromination relative to the hydroxyl group would be ideal. Given that the C4 position is sterically accessible, achieving high selectivity for the C2 position can be challenging. A strategy involving protection of the hydroxyl group, followed by directed ortho-bromination, and subsequent deprotection may be the most effective approach.

Bromination via Diazotization and Sandmeyer Reactions

An alternative and highly regioselective method for the introduction of a bromine atom onto an aromatic ring is the Sandmeyer reaction. wikipedia.org This reaction involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by a halide using a copper(I) salt catalyst. masterorganicchemistry.combyjus.com This method is particularly useful for synthesizing aryl halides with substitution patterns that are difficult to achieve through direct electrophilic halogenation.

For the synthesis of this compound, this would involve starting with 2-amino-5-phenoxyphenol.

The first step in the Sandmeyer reaction is the diazotization of a primary aromatic amine. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or hydrobromic acid (HBr). lkouniv.ac.inbyjus.com The reaction is carried out at low temperatures, typically between 0 and 5 °C, as aryl diazonium salts are often unstable at higher temperatures and can decompose. byjus.com

The mechanism of diazotization involves the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. The amine then acts as a nucleophile, attacking the nitrosonium ion, followed by a series of proton transfers and the elimination of a water molecule to form the aryl diazonium salt. lkouniv.ac.in

| Reactant | Reagents | Product |

| Primary Aromatic Amine (e.g., 2-amino-5-phenoxyphenol) | Sodium Nitrite (NaNO₂) and a strong acid (e.g., HBr) | Aryl Diazonium Salt (e.g., this compound diazonium bromide) |

This table is generated based on data from the text and is for illustrative purposes.

The second step of the Sandmeyer reaction is the displacement of the diazonium group with a bromide ion. This is typically catalyzed by a copper(I) salt, such as copper(I) bromide (CuBr). organic-chemistry.org The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, which is formed in the catalytic cycle, to yield the final aryl bromide product and regenerate the copper(I) catalyst. byjus.com

The Sandmeyer reaction is known for its high regioselectivity, as the position of the bromine atom is determined by the initial position of the amino group on the aromatic ring. This makes it a powerful tool for the unambiguous synthesis of specific isomers of bromophenols.

| Diazonium Salt | Catalyst | Product |

| Aryl Diazonium Bromide | Copper(I) Bromide (CuBr) | Aryl Bromide |

This table is generated based on data from the text and is for illustrative purposes.

Precursor Functionalization and Transformation Strategies

The synthesis of this compound and its congeners often involves the strategic functionalization and transformation of precursor molecules. These strategies are designed to introduce the required substituents in the correct positions and to construct the diaryl ether linkage efficiently.

A common strategy in the synthesis of phenolic compounds is the use of a methoxy group as a protecting group for the hydroxyl functionality. This approach is advantageous as methoxy groups are generally stable to a wide range of reaction conditions used to introduce other substituents. The final step in such a synthesis is the demethylation of the alkoxyphenol precursor to unveil the target phenol.

For instance, a plausible precursor for this compound is a brominated methoxyphenoxybenzene derivative. The synthesis of such precursors can be achieved through various routes. One approach involves the bromination of a methoxyphenol, followed by the formation of the diaryl ether linkage. For example, 2-bromo-5-methoxyphenol can be synthesized from 3-methoxyphenol. patsnap.com This synthesis involves the protection of the hydroxyl group of 3-methoxyphenol, followed by bromination and subsequent deprotection. patsnap.com While this specific example leads to a brominated methoxyphenol, the principle can be extended to the synthesis of more complex phenoxyphenol architectures.

The demethylation of the resulting methoxy-substituted diaryl ether would be the final step to yield the desired phenoxyphenol. Various reagents are available for demethylation, with the choice depending on the other functional groups present in the molecule to ensure selectivity.

The construction of complex phenoxyphenol architectures like this compound typically requires multi-step synthetic sequences. A key transformation in these sequences is the formation of the diaryl ether bond. The Ullmann condensation is a classical and widely used method for this purpose, involving the copper-promoted reaction of an aryl halide with a phenol. wikipedia.orgmdpi.com

A potential multi-step synthesis of this compound could involve the following general steps:

Protection of a dihydric phenol: Starting with a compound like hydroquinone, one of the hydroxyl groups would be protected to allow for selective functionalization.

Bromination: The protected hydroquinone would then be brominated to introduce the bromine atom at the desired position.

Diaryl ether formation: The resulting brominated and protected phenol would then be coupled with a suitable phenylating agent, such as a phenylhalide, via an Ullmann-type reaction to form the phenoxy linkage.

Deprotection: The final step would be the removal of the protecting group to yield this compound.

The synthesis of a related compound, 5-bromo-2-methoxyphenol, from o-methoxyphenol (guaiacol) has been reported, involving acetylation of the phenolic hydroxyl group, followed by bromination and deacetylation. chemicalbook.comgoogle.comsemanticscholar.org This highlights the use of protecting groups to direct the regioselectivity of the bromination reaction.

Modern variations of the Ullmann reaction and other cross-coupling methodologies, such as those catalyzed by palladium or other transition metals, offer milder reaction conditions and broader substrate scope for the synthesis of diaryl ethers. researchgate.netorganic-chemistry.orgresearchgate.netnih.gov Metal-free approaches for the synthesis of diaryl ethers have also been developed, offering a more sustainable alternative. su.seorganic-chemistry.org

Optimization and Process Intensification in Phenoxyphenol Synthesis

To enhance the efficiency and sustainability of phenoxyphenol synthesis, significant efforts are directed towards the optimization of reaction conditions and the application of process intensification strategies.

The yield and purity of this compound are highly dependent on the reaction conditions employed in the key synthetic steps, particularly the diaryl ether formation. Optimization of these conditions is critical for developing a robust and economically viable process.

Key parameters that are often optimized include:

Catalyst System: In copper-catalyzed Ullmann reactions, the choice of the copper source (e.g., copper salts, copper nanoparticles) and the use of ligands can significantly impact the reaction efficiency. mdpi.comorganic-chemistry.orgjsynthchem.comresearchgate.net For instance, the use of N,N-dimethylglycine as a ligand has been shown to promote the Ullmann coupling of phenols and aryl halides at lower temperatures. organic-chemistry.org

Solvent: The choice of solvent can influence the solubility of reactants and the reaction rate. High-boiling polar solvents like DMF, DMSO, or NMP are traditionally used in Ullmann reactions. wikipedia.org

Base: The nature and stoichiometry of the base used are crucial for the deprotonation of the phenol and can affect the reaction outcome.

Temperature and Reaction Time: Careful control of temperature and reaction time is necessary to ensure complete conversion while minimizing the formation of byproducts.

The table below summarizes some of the optimized conditions reported for Ullmann-type diaryl ether syntheses.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| CuI | N,N-dimethylglycine | Cs2CO3 | Dioxane | 90 |

| CuO nanoparticles | None | KOH/Cs2CO3 | DMSO | ~100 |

| Copper nanoparticles | None | Cs2CO3 | DMF | 120 |

This table presents a summary of conditions from various sources and may not be directly applicable to the synthesis of this compound without specific optimization.

The application of green chemistry principles is becoming increasingly important in the synthesis of fine chemicals like phenoxyphenols to minimize the environmental impact of chemical processes. mdpi.comnih.gov Key green chemistry considerations in the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives, such as water or bio-based solvents, or performing reactions under solvent-free conditions. organic-chemistry.orgresearchgate.net

Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste and improve reaction efficiency. The development of recyclable catalysts is also a key area of research. nih.gov

Energy Efficiency: Conducting reactions at lower temperatures and pressures to reduce energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating. researchgate.net

Metal-Free Synthesis: The development of metal-free coupling reactions for the formation of diaryl ethers avoids the use of potentially toxic and expensive heavy metals. su.seorganic-chemistry.org Researchers at Stockholm University have developed a sustainable, metal-free method for preparing complex diaryl ethers using diaryliodonium salts, which are considered to have low toxicity. su.se

By integrating these principles into the synthetic design, the production of this compound and its congeners can be made more sustainable and environmentally friendly.

Chemical Transformations and Reactivity Profiling of 2 Bromo 5 Phenoxyphenol

Substitution Reactions at Bromine and Aromatic Positions

The aromatic core of 2-Bromo-5-phenoxyphenol is activated towards electrophilic aromatic substitution by the powerful ortho-, para-directing hydroxyl group. openstax.org The existing substituents—a bromine atom ortho to the hydroxyl group and a phenoxy group meta to it—steer incoming electrophiles to the remaining vacant positions. The hydroxyl group's strong activating effect typically directs substitution to the C4 and C6 positions (para and ortho, respectively). Given that the C2 position is already occupied by bromine, further substitution is highly likely to occur at the C4 (para) or C6 (ortho) positions. Reactions such as halogenation, nitration, and sulfonation are expected to proceed under relatively mild conditions due to this activation. openstax.org

The bromine atom itself represents a key site for nucleophilic substitution, although this typically requires harsh conditions or metal catalysis. More synthetically valuable are the palladium-catalyzed reactions that utilize the carbon-bromine bond as a reactive handle, which are discussed in a subsequent section.

Oxidative and Reductive Manipulations of the Phenolic Moiety

Phenols are susceptible to oxidation, and this compound is no exception. Under the influence of oxidizing agents, phenols can be converted into quinones. openstax.org For this compound, oxidation would likely yield a substituted p-benzoquinone derivative. Common reagents for this transformation include sodium dichromate (Na₂Cr₂O₇) and Fremy's salt [(KSO₃)₂NO]. openstax.org These redox properties are fundamental in various biological systems where ubiquinones, which share the quinone structure, act as biochemical oxidizing agents. openstax.org

Conversely, the aromatic rings of this compound can be subjected to reductive processes. Catalytic hydrogenation, for instance, could potentially lead to the saturation of one or both aromatic rings or the hydrogenolysis (cleavage) of the carbon-bromine bond, replacing the bromine with a hydrogen atom. The specific outcome would depend heavily on the choice of catalyst (e.g., Palladium on carbon, Platinum oxide) and the reaction conditions (e.g., pressure, temperature). Enzymatic transformations, such as those catalyzed by aldehyde oxidase (AOX), are also known to facilitate both oxidative and reductive metabolism in molecules with susceptible moieties, though specific studies on this substrate are not available. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions with this compound

The carbon-bromine bond in this compound is an ideal anchor for palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov this compound is a suitable aryl bromide for this reaction, allowing for the introduction of a wide variety of substituents at the C2 position. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. stackexchange.com

While specific studies on the Suzuki-Miyaura coupling of this compound are not prominent in the literature, the reaction is widely applied to structurally similar aryl bromides. A typical reaction setup would involve the conditions outlined in the table below.

| Parameter | Typical Reagent/Condition | Role in Reaction |

|---|---|---|

| Aryl Halide | This compound | Electrophilic partner |

| Boron Reagent | Arylboronic acid (e.g., Phenylboronic acid) | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Catalyzes C-C bond formation |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boron reagent for transmetalation |

| Solvent | Toluene, Dioxane, DMF, often with water | Solubilizes reactants and facilitates reaction |

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. google.com This reaction would enable the synthesis of N-aryl derivatives from this compound, introducing primary or secondary amine functionalities at the C2 position. The catalytic cycle is similar to that of the Suzuki coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. google.com The choice of phosphine (B1218219) ligand is critical for the success of this reaction.

In addition to C-N bond formation, related palladium-catalyzed methods can be used for other arylations, such as the formation of diaryl ethers (C-O coupling) by reacting with another phenol (B47542). stackexchange.com This would create a polyether structure.

| Parameter | Typical Reagent/Condition | Role in Reaction |

|---|---|---|

| Aryl Halide | This compound | Electrophilic partner |

| Amine | Primary or secondary amines (e.g., Aniline, Morpholine) | Nucleophilic partner |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of active Pd(0) catalyst |

| Ligand | BINAP, XPhos, RuPhos | Stabilizes catalyst and facilitates key steps |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine |

| Solvent | Toluene, Dioxane | Anhydrous solvent for the reaction |

Derivatization for Enhanced Functionality

The functional groups of this compound offer multiple avenues for derivatization to modify its properties or to prepare it for subsequent reactions. The phenolic hydroxyl group is a primary site for such modifications. A documented example of this is the etherification of this compound. In a specific synthetic procedure, the compound was reacted with iodoethane (B44018) in the presence of potassium carbonate in acetone (B3395972) to afford 1-bromo-2-ethoxy-4-phenoxybenzene. This reaction converts the acidic phenol into a more stable ether, which can be useful for protecting the hydroxyl group or for altering the molecule's electronic and physical properties.

Other potential derivatizations of the hydroxyl group include esterification with acyl chlorides or anhydrides. Such transformations can introduce a vast array of functional groups, enhancing the molecular complexity and providing handles for further synthetic utility.

Advanced Spectroscopic and Chromatographic Characterization of 2 Bromo 5 Phenoxyphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H and ¹³C NMR Spectral Analysis

The structure of 2-Bromo-5-phenoxyphenol contains two aromatic rings and a hydroxyl group, leading to a distinct pattern of signals in both ¹H and ¹³C NMR spectra. The electron-withdrawing nature of the bromine and phenoxy groups, along with the electron-donating effect of the hydroxyl group, significantly influences the chemical shifts of the aromatic protons and carbons.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the hydroxyl proton and the aromatic protons on both phenyl rings. The hydroxyl proton (OH) typically appears as a broad singlet, with a chemical shift that can vary depending on solvent and concentration, but is generally expected in the 4-7 ppm range for phenols. The brominated phenol (B47542) ring has three protons, while the phenoxy ring has five. Due to the distinct electronic environments, a total of nine signals are anticipated in the aromatic region (approximately 6.5-7.5 ppm).

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. This compound has 12 carbon atoms. Given the molecule's asymmetry, 12 distinct signals are predicted. The carbons bonded to the electronegative oxygen and bromine atoms are expected to be significantly deshielded, appearing at lower fields (higher ppm values).

Predicted ¹H and ¹³C NMR Data for this compound ¹H NMR (Predicted)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| OH | 4.0 - 7.0 | broad singlet |

| Aromatic H (Phenol Ring) | 6.5 - 7.2 | doublet, triplet, doublet of doublets |

¹³C NMR (Predicted)

| Carbons | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-Br | 110 - 120 |

| C-OH | 150 - 160 |

| C-O (Ether) | 155 - 165 |

| Aromatic C (Phenol Ring) | 105 - 140 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To unambiguously assign the predicted ¹H and ¹³C signals and confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. This would be crucial for establishing the relative positions of the protons on each of the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak indicates a carbon atom and the proton(s) attached to it. This technique allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons, typically over two to three bonds. This is a powerful tool for piecing together the molecular skeleton. For this compound, HMBC would show correlations between the protons on one ring and the carbons on the other, through the ether linkage, as well as correlations that confirm the positions of the bromine and hydroxyl substituents.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The molecular formula for this compound is C₁₂H₉BrO₂. The presence of bromine is readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), which would result in two major molecular ion peaks (M and M+2) of nearly equal intensity.

Predicted HRMS Data for this compound

| Molecular Formula | Isotope | Calculated Exact Mass |

|---|---|---|

| C₁₂H₉⁷⁹BrO₂ | M | 263.9837 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, inducing its fragmentation, and then analyzing the resulting product ions. This provides detailed structural information. The fragmentation of this compound would likely proceed through several key pathways. wikipedia.org

A primary fragmentation event would be the cleavage of the ether bond, which is a common fragmentation pathway for aryl ethers. miamioh.edu This could lead to the formation of ions corresponding to the brominated phenol and phenoxy moieties. Subsequent fragmentation could involve the loss of CO, HBr, or other small neutral molecules from these initial fragments, providing further structural confirmation. libretexts.orgyoutube.com

Plausible Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Key Fragment Ions (m/z) | Plausible Neutral Loss |

|---|---|---|

| 264/266 | 187/189 | C₆H₅O• (phenoxy radical) |

| 264/266 | 171 | Br• (bromine radical) |

| 264/266 | 93 | C₆H₄BrO• (bromophenoxy radical) |

| 187/189 | 159/161 | CO (carbon monoxide) |

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing its vibrational modes. tandfonline.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, ether, and aromatic C-H and C-C bonds, as well as the C-Br bond. wpmucdn.comvscht.cz The O-H stretching vibration of the phenolic group will appear as a broad band in the region of 3200-3600 cm⁻¹, with the broadening due to hydrogen bonding. docbrown.info The C-O stretching of the aryl ether and the phenol will result in strong bands between 1200 and 1300 cm⁻¹. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic rings give rise to several bands in the 1400-1600 cm⁻¹ region. libretexts.org The C-Br stretching vibration is expected to appear in the lower frequency "fingerprint" region, typically between 500 and 700 cm⁻¹. libretexts.org

Raman Spectroscopy: Raman spectroscopy is a complementary technique that relies on the inelastic scattering of monochromatic light. wikipedia.org While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. For this compound, the symmetric breathing modes of the aromatic rings would likely produce strong signals in the Raman spectrum.

Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H stretch (phenolic) | 3200-3600 (broad) | Weak |

| C-H stretch (aromatic) | 3000-3100 | Strong |

| C=C stretch (aromatic) | 1400-1600 | Strong |

| C-O stretch (ether & phenol) | 1200-1300 | Moderate |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational frequencies of its specific bonds.

The spectrum is expected to be dominated by vibrations associated with the hydroxyl (-OH) group, the ether (C-O-C) linkage, the carbon-bromine (C-Br) bond, and the aromatic rings. The O-H stretching vibration of the phenolic group typically appears as a broad band in the region of 3200-3600 cm⁻¹. The C-O stretching of the phenol is expected around 1200-1260 cm⁻¹.

The diaryl ether linkage gives rise to characteristic asymmetric and symmetric C-O-C stretching vibrations, which are anticipated in the 1200-1250 cm⁻¹ and 1020-1075 cm⁻¹ regions, respectively. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will produce a series of sharp bands in the 1400-1600 cm⁻¹ range. The out-of-plane C-H bending vibrations are sensitive to the substitution pattern of the aromatic rings and are expected in the 690-900 cm⁻¹ region. The C-Br stretching vibration is typically observed at lower frequencies, generally in the 500-650 cm⁻¹ range.

Table 1: Predicted FT-IR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3550-3200 (broad) | O-H Stretch | Phenol |

| 3100-3000 | C-H Stretch | Aromatic |

| 1600-1450 | C=C Stretch | Aromatic |

| 1260-1200 | C-O Stretch | Phenol |

| 1250-1200 | Asymmetric C-O-C Stretch | Diaryl Ether |

| 1075-1020 | Symmetric C-O-C Stretch | Diaryl Ether |

| 900-690 | C-H Bending (out-of-plane) | Aromatic |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations. The symmetric "ring breathing" vibration of the substituted benzene (B151609) rings should give a characteristic sharp and intense peak. The C-Br stretching vibration is also expected to be Raman active. Due to the lower polarity of the C=C bonds in the aromatic rings, these stretching vibrations often produce stronger signals in Raman than in IR spectroscopy.

Table 2: Predicted Raman Shift Assignments for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic |

| 1610-1580 | C=C Stretch | Aromatic |

| ~1000 | Ring Breathing | Aromatic |

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is used to characterize its chromophores. The UV-Vis spectrum of this compound is expected to be influenced by the phenolic and phenoxy chromophores. Phenols typically exhibit two absorption bands in the ultraviolet region. For phenol itself, these are observed around 210 nm (π→π* transition of the aromatic ring, the E2-band) and 270 nm (π→π* transition involving the non-bonding electrons of the hydroxyl group, the B-band).

The presence of the phenoxy group and the bromine atom as substituents will cause a bathochromic (red) shift in these absorption maxima. The ether linkage extends the conjugation, and the bromine atom, through its electron-donating and electron-withdrawing effects, will also modulate the energy of the electronic transitions. It is anticipated that this compound will exhibit a primary absorption band (λmax) in the range of 270-290 nm.

Table 3: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Predicted λmax (nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~220 | π→π* (E2-band) | Aromatic System |

Advanced Chromatographic Separation Techniques

Chromatographic methods are essential for the separation, identification, and quantification of this compound, as well as for assessing its purity.

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method would be the most suitable approach.

Method Development:

Stationary Phase: A C18 or C8 column would be appropriate, providing good retention and separation based on the compound's hydrophobicity.

Mobile Phase: A gradient elution using a mixture of an aqueous component (e.g., water with a small amount of acid like formic acid or trifluoroacetic acid to improve peak shape) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be effective. The gradient would start with a higher proportion of the aqueous phase and gradually increase the organic phase to elute the compound.

Detection: UV detection would be ideal, with the wavelength set at or near the absorption maximum of this compound (e.g., 280 nm) for optimal sensitivity.

Validation: A developed HPLC method would need to be validated according to established guidelines to ensure its reliability. Validation parameters would include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The linear relationship between the detector response and the concentration of the analyte over a defined range.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Table 4: Hypothetical HPLC Method Parameters for this compound

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. For a compound like this compound, derivatization of the phenolic hydroxyl group (e.g., by silylation) may be necessary to improve its volatility and chromatographic performance.

Purity Assessment: GC-MS can be used to separate this compound from any synthesis-related impurities or degradation products. The mass spectrometer provides structural information based on the fragmentation pattern of the molecule, allowing for the confident identification of the main component and any minor peaks.

Trace Analysis: For the detection of trace amounts of this compound in various matrices, GC-MS operated in selected ion monitoring (SIM) mode offers excellent sensitivity and selectivity. By monitoring characteristic ions of the target compound, interferences from the matrix can be minimized.

Table 5: Hypothetical GC-MS Method Parameters for Derivatized this compound

| Parameter | Condition |

|---|---|

| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Transfer Line Temp | 280 °C |

| MS Source Temp | 230 °C |

Computational and Theoretical Investigations of 2 Bromo 5 Phenoxyphenol

Quantum Chemical Studies (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov DFT methods are used to determine optimized molecular geometries, vibrational frequencies, and various electronic properties that govern a molecule's reactivity and stability. mdpi.com For substituted phenols and related aromatic compounds, DFT calculations have proven invaluable for elucidating structural parameters and electronic characteristics. researchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic transitions and chemical reactivity. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. mdpi.comset-science.com

In a molecule such as 2-Bromo-5-phenoxyphenol, the HOMO is typically localized on the electron-rich phenol (B47542) and phenoxy rings, particularly involving the oxygen lone pairs. The LUMO is generally distributed across the aromatic system, representing the π-antibonding orbitals. DFT calculations can precisely map these orbitals and quantify their energies. Analysis of related brominated aromatic compounds shows that electronegative substituents can significantly influence these energy levels. set-science.com

Table 1: Illustrative Frontier Orbital Energies for a Substituted Diphenyl Ether Note: The following data are representative values for molecules of this class and are provided for illustrative purposes.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.58 | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential. |

| ELUMO | -1.45 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity. |

DFT is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the detailed investigation of reaction mechanisms. bohrium.com By calculating the energies of reactants, products, intermediates, and transition states, researchers can determine the activation energies and reaction enthalpies that govern the kinetics and thermodynamics of a process. mdpi.com

For this compound, this analysis could be applied to understand its synthesis, degradation, or metabolic pathways. For instance, in a reaction involving the hydroxyl or bromo group, DFT calculations could identify the most favorable reaction pathway by comparing the energy barriers of competing mechanisms. The transition state, a first-order saddle point on the potential energy surface, is located and its structure is analyzed to understand the key bond-forming and bond-breaking events. Vibrational frequency calculations are then performed to confirm the nature of the stationary points (minima for reactants and products, one imaginary frequency for a transition state).

Molecular Modeling and Dynamics Simulations

While quantum chemical studies focus on the electronic structure, molecular modeling and dynamics simulations provide insight into the physical movements and interactions of molecules over time.

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. This compound possesses significant conformational flexibility, primarily due to the rotation around the ether linkage (C-O-C) and the bond between the phenol ring and its hydroxyl group (C-OH).

Conformational analysis aims to identify the most stable, low-energy arrangements of the atoms. mdpi.com This is typically done by systematically rotating key dihedral angles and calculating the potential energy of each resulting conformer using methods like DFT or molecular mechanics. nih.gov For this compound, the key dihedral angles would define the relative orientation of the two aromatic rings. Molecular dynamics (MD) simulations can further explore the conformational landscape by simulating the atomic motions over time, revealing how the molecule flexes and transitions between different conformational states at a given temperature. plos.org

In the solid state, molecules arrange themselves into a crystal lattice stabilized by a network of intermolecular interactions. researchgate.net X-ray crystallography provides definitive experimental data on this arrangement, which can be further analyzed using computational tools. For this compound, several types of non-covalent interactions are expected to govern its crystal packing.

Hydrogen Bonding: The phenolic hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, forming strong, directional interactions that are often dominant in crystal packing.

Halogen Bonding: The bromine atom can participate in halogen bonding, where its electropositive region (σ-hole) interacts with a nucleophile like an oxygen atom or another bromine atom. mdpi.comst-andrews.ac.uk

π–π Stacking: The aromatic rings can interact through π–π stacking, where the electron clouds of adjacent rings align. nih.gov

Hirshfeld surface analysis is a computational technique used to visualize and quantify these intermolecular contacts from crystallographic data, providing a detailed fingerprint of the crystal packing environment. nih.gov

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor/Participant 1 | Acceptor/Participant 2 | Relative Strength |

|---|---|---|---|

| Hydrogen Bond | Phenolic -OH | Phenolic -OH, Ether -O- | Strong |

| Halogen Bond | C-Br | -O-, -Br | Moderate |

| π–π Stacking | Phenyl Ring | Phenyl Ring | Moderate |

| C-H···π Interaction | Phenyl C-H | Phenyl Ring | Weak |

Structure-Activity Relationship (SAR) and Scaffold Profiling using Computational Methods

In medicinal chemistry, the diphenyl ether moiety of this compound can be considered a molecular scaffold—a core structure upon which various functional groups can be placed to modulate biological activity. researchgate.net Computational methods are essential for exploring the Structure-Activity Relationships (SAR) of such scaffolds. nih.gov

SAR studies aim to understand how changes in a molecule's structure affect its biological function. For the this compound scaffold, computational approaches could be used to:

Generate Virtual Libraries: Create a large set of virtual analogs by modifying the substitution pattern on the rings (e.g., changing the position or type of halogen, adding other functional groups).

Calculate Molecular Descriptors: For each analog, compute a range of properties (e.g., electronic, steric, lipophilic) that may correlate with biological activity.

Develop QSAR Models: Use statistical methods to build Quantitative Structure-Activity Relationship (QSAR) models that predict the activity of new compounds based on these descriptors.

Scaffold Hopping: Identify alternative core structures (scaffolds) that could mimic the shape and electronic properties of the diphenyl ether core to discover novel classes of active compounds.

This scaffold-based computational analysis helps to rationalize observed SAR and guide the design of new molecules with improved potency and selectivity. researchgate.net

Ligand-Based and Structure-Based Approaches

Ligand-based and structure-based drug design are two cornerstone strategies in computational drug discovery. The choice between these approaches is primarily dictated by the availability of the three-dimensional structure of the biological target.

Ligand-Based Drug Design

When the 3D structure of the target receptor is unknown, ligand-based drug design (LBDD) methods are employed. These techniques rely on the information derived from a set of known active and inactive molecules to develop a model that predicts the biological activity of new chemical entities. The fundamental principle is that molecules with similar structures are likely to exhibit similar biological activities.

For a compound like this compound, an LBDD approach would involve the following key steps:

Pharmacophore Modeling: A pharmacophore is an ensemble of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target. By analyzing a series of active compounds structurally related to this compound, a pharmacophore model can be generated. This model would highlight the crucial chemical features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, and their spatial arrangement required for biological activity. For instance, in studies of other phenolic compounds, pharmacophore models have successfully identified key interaction points for target binding.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound and its analogs, various molecular descriptors (e.g., physicochemical, electronic, and topological properties) would be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a QSAR model that can predict the activity of untested compounds.

Structure-Based Drug Design

In contrast, when the 3D structure of the biological target is available, structure-based drug design (SBDD) methods can be utilized. These approaches leverage the detailed anatomical information of the binding site to design ligands with high affinity and selectivity.

Key SBDD techniques applicable to this compound include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. A 3D model of this compound would be "docked" into the active site of its putative target. Scoring functions are then used to estimate the binding affinity, providing insights into the binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions, and pi-pi stacking) between the ligand and the protein residues. Molecular docking has been effectively used to predict the binding interactions of various bromophenol compounds with their target enzymes.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time. By simulating the movements of atoms and molecules, MD can assess the stability of the docked pose of this compound within the binding site and provide a more accurate estimation of binding free energies.

The table below summarizes the key aspects of ligand-based and structure-based approaches.

| Approach | Basis | Key Techniques | Requirements | Application to this compound |

| Ligand-Based | Information from known active/inactive molecules | Pharmacophore Modeling, QSAR | A set of compounds with known activities | To identify key structural features and predict activity of novel analogs. |

| Structure-Based | 3D structure of the biological target | Molecular Docking, Molecular Dynamics | High-resolution structure of the target protein | To predict binding mode, affinity, and stability within the target's active site. |

Virtual Screening and Scaffold Hopping Methodologies

Building upon the principles of ligand- and structure-based design, virtual screening and scaffold hopping are powerful computational strategies for hit identification and lead optimization.

Virtual Screening

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. VS can be performed using either ligand-based or structure-based methods.

Ligand-Based Virtual Screening (LBVS): In this approach, a pharmacophore model or a QSAR model derived from known active compounds, potentially including the this compound scaffold, is used to screen large compound databases. Molecules that fit the pharmacophore or are predicted to be active by the QSAR model are selected for further investigation.

Structure-Based Virtual Screening (SBVS): Here, molecular docking is used to screen a database of compounds against the 3D structure of the target protein. Compounds are ranked based on their predicted binding affinity, and the top-ranking hits are prioritized for experimental testing.

Scaffold Hopping

Scaffold hopping is a medicinal chemistry strategy aimed at discovering novel molecular scaffolds that retain the biological activity of a known parent compound. uq.edu.au This is particularly useful for generating new intellectual property, improving pharmacokinetic properties, or overcoming synthetic challenges. uq.edu.auresearchgate.net The goal is to replace the central core of a molecule while preserving the essential pharmacophoric features responsible for its biological activity.

For this compound, scaffold hopping could be employed to identify new core structures that maintain the key interactions with its biological target. Computational approaches to scaffold hopping often involve:

Similarity Searching: Using 2D or 3D similarity measures to search for molecules that are structurally different but have similar shapes or pharmacophoric features to this compound.

Fragment-Based Replacement: Computationally replacing the phenoxyphenol core with different fragments from a database and evaluating the resulting molecules for their fit within the target's binding site or their alignment with a pharmacophore model.

The following table outlines the objectives and methods of virtual screening and scaffold hopping.

| Methodology | Objective | Common Techniques | Relevance to this compound |

| Virtual Screening | To identify novel hit compounds from large chemical libraries. | Pharmacophore-based screening, QSAR-based screening, Molecular docking. | To discover new molecules with potentially similar or better activity. |

| Scaffold Hopping | To discover new and patentable core structures with similar biological activity. uq.edu.auresearchgate.net | 3D similarity searching, Fragment-based design, Generative models. | To generate novel analogs with improved properties while retaining key binding interactions. |

Applications and Functionalization of 2 Bromo 5 Phenoxyphenol As a Molecular Scaffold

Medicinal Chemistry Contexts

In the field of medicinal chemistry, the 2-bromo-5-phenoxyphenol core is of particular interest. The phenoxyphenol moiety is recognized as a "privileged scaffold," a molecular framework that can bind to multiple biological targets, making it a valuable starting point for drug discovery.

Design and Synthesis of Derivatives for Biological Inquiry

The chemical structure of this compound is well-suited for the synthesis of novel derivatives for biological screening. The hydroxyl (-OH) group can be readily alkylated or esterified, while the bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to introduce new carbon-carbon bonds. sinocurechem.com These modifications allow chemists to systematically alter the molecule's size, shape, and electronic properties to optimize its interaction with biological targets.

For instance, derivatives of bromophenols are being investigated for their potential as antioxidant and anticancer agents. researchgate.net The presence of a bromo-substituent has been shown in some molecular frameworks to enhance antibacterial activity. researchgate.net Synthetic strategies often involve multi-component reactions that can efficiently generate a library of diverse compounds from a single core structure.

Below is a table representing hypothetical derivatives that could be synthesized from the this compound scaffold to explore different biological activities.

| Scaffold Modification | Potential Derivative Class | Target Biological Activity |

| Alkylation of phenolic -OH | Ether derivatives | Kinase inhibition, GPCR antagonism |

| Esterification of phenolic -OH | Ester derivatives | Prodrugs, anti-inflammatory agents |

| Suzuki coupling at C-Br | Biaryl derivatives | Anticancer, antiviral |

| Buchwald-Hartwig amination at C-Br | Amine derivatives | Neurological targets, enzyme inhibition |

| Sonogashira coupling at C-Br | Alkynyl derivatives | Antitumor agents, molecular probes |

Exploration of the Phenoxyphenol Moiety in Privileged Scaffold Development

The phenoxy group is a crucial component of many established drugs and is considered a privileged moiety in medicinal chemistry. guidechem.comresearchgate.net Its presence can significantly influence a molecule's pharmacological properties. rsc.org The ether oxygen atom can act as a hydrogen bond acceptor, while the aromatic rings can engage in π–π stacking and hydrophobic interactions with biological receptors. rsc.org

The flexibility of the ether linkage allows the two phenyl rings to adopt various conformations, enabling the scaffold to fit into diverse binding pockets. This conformational adaptability is a key reason why the phenoxyphenol structure is found in compounds targeting a wide range of biological systems, including neurological, anticancer, antimicrobial, and antiviral agents. sinocurechem.comrsc.org Rational drug design often leverages the phenoxy group to enhance binding affinity and selectivity for a specific target. researchgate.net

Mechanistic Investigations of Potential Biological Interactions at the Molecular Level

At the molecular level, derivatives of this compound can interact with biological targets through several mechanisms. The phenolic hydroxyl group is a key hydrogen bond donor and acceptor, allowing it to anchor the molecule within a protein's active site. The ether oxygen of the phenoxy group also serves as a hydrogen bond acceptor, further stabilizing the ligand-protein complex. rsc.org

Structure-Activity-Relationship (SAR) studies on related phenoxy-containing compounds have demonstrated the importance of these interactions. For example, in a series of inhibitors, the ether oxygen was found to form critical hydrogen bonds with tyrosine residues in the target's binding site. rsc.org The two aromatic rings provide a scaffold for hydrophobic interactions, which are often essential for potent biological activity. The bromine atom, in addition to being a synthetic handle, can form halogen bonds—a specific type of non-covalent interaction—which can contribute to binding affinity and selectivity.

Chemical Biology and Probe Development

In chemical biology, small molecules are used as probes to study and manipulate biological systems. The this compound scaffold is an attractive starting point for the development of such chemical probes. By attaching reporter groups—such as fluorescent dyes, biotin (B1667282) tags, or photo-crosslinkers—to the scaffold, researchers can create tools to visualize, isolate, and identify biological targets.

The bromine atom is particularly useful for this purpose, as it allows for the late-stage functionalization of a biologically active derivative with a desired tag via cross-coupling reactions. This strategy enables the creation of highly specific probes to investigate protein function, track molecular pathways, and aid in the early stages of drug discovery.

Advanced Materials Science Applications

Beyond its biological applications, the this compound scaffold holds promise in materials science. The reactive hydroxyl and bromo functionalities make it a valuable monomer for the synthesis of high-performance polymers. sinocurechem.comguidechem.com

The phenolic hydroxyl group can be used in condensation polymerization to form polyesters or polyethers. Simultaneously, the bromine atom can participate in metal-catalyzed cross-coupling polymerization reactions, such as Suzuki polycondensation, to create conjugated polymers with interesting electronic and optical properties. Brominated phenols are also used as precursors for flame retardants and as stabilizers in polymer production. sinocurechem.comresearchgate.net

The combination of these reactive sites allows for the creation of complex polymer architectures, including cross-linked thermosets and linear thermoplastics. mdpi.com For example, enzyme-catalyzed oxidative polymerization of related bromophenols has been shown to produce polymers with good thermal stability and antioxidant capacity, owing to the presence of phenolic hydroxyl groups in the polymer chain. guidechem.com These materials could find applications in electronics, specialty coatings, and advanced composites.

Environmental Fate and Degradation Mechanisms of 2 Bromo 5 Phenoxyphenol

Photochemical Degradation Pathways

Photochemical degradation, initiated by the absorption of solar radiation, represents a primary transformation route for many organic pollutants in the aquatic and atmospheric environments. For 2-bromo-5-phenoxyphenol, both direct and indirect photolytic processes are anticipated to contribute to its degradation.

Direct photolysis involves the absorption of a photon by the contaminant molecule itself, leading to its excitation and subsequent chemical transformation. For brominated phenols, the primary mechanism of direct photolysis in aqueous solutions is the cleavage of the carbon-bromine (C-Br) bond. acs.org This homolytic cleavage results in the formation of a phenyl radical and a bromine radical.

The photolysis of bromophenols under steady irradiation with 2537 Å light in water has been shown to yield dihydroxybenzenes and dihydroxybiphenyls as products, which are derived from the initial C-Br bond cleavage. acs.org While specific studies on this compound are not available, it is mechanistically plausible that its direct photolysis would proceed through a similar pathway, leading to the formation of 5-phenoxyphenol radicals and bromine atoms. These highly reactive radical intermediates can then undergo further reactions, such as hydrogen abstraction from the solvent or dimerization, to form a variety of transformation products.

Table 1: Postulated Direct Photolysis Mechanism of this compound

| Step | Description | Reactants | Products |

| 1. Photon Absorption | This compound absorbs UV radiation, leading to an excited state. | This compound + hv | [this compound] |

| 2. C-Br Bond Cleavage | The excited molecule undergoes homolytic cleavage of the carbon-bromine bond. | [this compound] | 5-phenoxyphenyl radical + Bromine radical (Br•) |

| 3. Product Formation | The radical intermediates react further to form stable products. | 5-phenoxyphenyl radical + H• (from solvent) | 5-phenoxyphenol |

Indirect photodegradation occurs when other substances present in the environment, known as photosensitizers, absorb light and generate reactive oxygen species (ROS). These ROS, which include the hydroxyl radical (•OH), singlet oxygen (¹O₂), and superoxide radicals (O₂⁻•), are highly reactive and can degrade a wide range of organic pollutants.

Dissolved organic matter (DOM) in natural waters is a primary source of ROS. The hydroxyl radical is a powerful, non-selective oxidant that can react with aromatic compounds through addition to the aromatic ring or hydrogen abstraction. For compounds similar to this compound, reactions with •OH are expected to be a significant degradation pathway. Studies on other persistent organic pollutants have shown that hydrophilic ROS, particularly the hydroxyl radical, are major contributors to their degradation in aquatic systems. nih.gov

The reaction of bromophenols with hydroxyl radicals has been studied, indicating that this is a viable degradation pathway. acs.org The rate of these reactions is typically very high, suggesting that in sunlit surface waters rich in DOM, indirect photodegradation could be a more significant process than direct photolysis for this compound.

Chemical Degradation Processes

In addition to photochemical reactions, chemical degradation processes such as hydrolysis and debromination can also contribute to the transformation of this compound in the environment.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The hydrolytic stability of this compound is determined by the reactivity of its functional groups—the phenolic hydroxyl group, the ether linkage, and the carbon-bromine bond—with water.

Aryl ethers and aryl halides are generally resistant to hydrolysis under typical environmental conditions (pH 5-9). The ether linkage in phenoxyphenols is known to be chemically stable. Similarly, the C-Br bond on an aromatic ring is not readily hydrolyzed. Therefore, this compound is expected to be hydrolytically stable in the environment. Significant hydrolysis would likely only occur under extreme pH or high-temperature conditions, which are not typical of most natural environments.

Debromination, the removal of a bromine atom from a molecule, is a critical degradation step for brominated compounds. In the environment, this can occur through various mechanisms, with reductive dehalogenation being a key pathway, particularly in anaerobic environments.